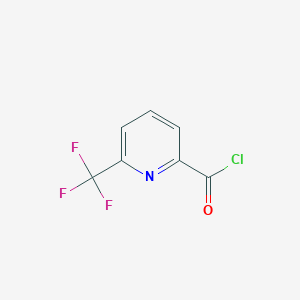

6-(Trifluoromethyl)pyridine-2-carbonyl chloride

Description

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)4-2-1-3-5(12-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWDKAUYDQJDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653379 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-77-9 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1099597-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Trifluoromethyl)pyridine-2-carbonyl chloride CAS number

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

Introduction: A Key Building Block in Modern Chemistry

This compound, identified by its CAS Number 1099597-77-9 , is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its structure incorporates the trifluoromethylpyridine (TFMP) moiety, a privileged scaffold in medicinal and agricultural chemistry. The unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group—such as high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological activity and pharmacokinetic profiles of target compounds.[3][4] Consequently, this reagent is of significant interest to researchers and scientists in drug discovery and crop protection, enabling the construction of novel pharmaceuticals and agrochemicals.[5][6]

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, reactivity, applications, and handling protocols, designed for professionals in the chemical and pharmaceutical sciences.

PART 1: Physicochemical and Structural Characteristics

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1099597-77-9 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO | [1][7] |

| Molecular Weight | 209.55 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.450 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.473 | [1] |

| Storage Temperature | -20°C, under inert gas | [1][8] |

| SMILES | FC(F)(F)c1cccc(n1)C(Cl)=O | [1] |

| InChI Key | AUWDKAUYDQJDMS-UHFFFAOYSA-N | [1][9] |

PART 2: Synthesis and Manufacturing Principles

The synthesis of trifluoromethylpyridine derivatives is a well-established field, driven by their importance in various industries.[6] While multiple strategies exist for creating the TFMP core, the conversion to the final acyl chloride is a standard, high-yield transformation.

Conceptual Synthesis Pathway

The most logical and industrially scalable synthesis of this compound starts from the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This precursor is then activated to the highly reactive acyl chloride using a standard chlorinating agent.

The general workflow can be visualized as follows:

Caption: Generalized two-step synthesis workflow.

Protocol: Conversion of Carboxylic Acid to Acyl Chloride

This protocol describes the laboratory-scale conversion of 6-(trifluoromethyl)picolinic acid to the target acyl chloride. The causality for this choice rests on the high efficiency and straightforward purification associated with reagents like thionyl chloride or oxalyl chloride.

Materials:

-

6-(Trifluoromethyl)picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Catalytic N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Inert Atmosphere: Assemble the glassware and flush the system thoroughly with dry nitrogen or argon gas. This is critical as the acyl chloride product is moisture-sensitive.

-

Dissolution: To the round-bottom flask, add 6-(trifluoromethyl)picolinic acid (1.0 eq) and suspend it in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction, particularly when using oxalyl chloride.

-

Reagent Addition: Slowly add thionyl chloride (approx. 1.5 eq) or oxalyl chloride (approx. 1.2 eq) dropwise to the stirred suspension at 0 °C. Gas evolution (SO₂ or CO₂/CO) will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess chlorinating agent under reduced pressure. The crude this compound is often used directly in the next step without further purification. If high purity is required, distillation under high vacuum can be performed.

PART 3: Reactivity and Synthetic Applications

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of this compound stems from its function as a potent acylating agent. The carbonyl carbon is highly electrophilic, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form stable amides, esters, and thioesters, respectively. This reactivity is the cornerstone of its application as a molecular building block.

Caption: General acylation reactivity with common nucleophiles.

Applications in Drug Discovery & Agrochemicals

The TFMP scaffold is present in numerous commercialized and investigational molecules. The ability to introduce this moiety via a reactive handle like an acyl chloride is invaluable.

-

Pharmaceuticals: The TFMP group is found in drugs across various therapeutic areas.[3] For instance, derivatives are explored as RORγt inverse agonists for treating autoimmune diseases.[10] FDA-approved drugs like Enasidenib and Alpelisib contain related trifluoromethyl-heterocycle cores, highlighting the motif's value in modulating protein-ligand interactions and improving drug-like properties.[11]

-

Agrochemicals: Many modern insecticides and fungicides incorporate the TFMP structure to enhance potency and stability.[6] For example, the fungicide Fluazinam and the insecticide Sulfoxaflor are built from TFMP intermediates.[6] this compound serves as a key starting point for synthesizing analogs and developing new active ingredients.

PART 4: Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the identity and purity of the reagent. The following section provides predicted spectroscopic data and a standard protocol for its acquisition. These predictions are based on the known effects of the trifluoromethyl and acyl chloride groups on the pyridine ring.[12][13]

Predicted Spectroscopic Data

| ¹H NMR (in CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Coupling (J) Hz | Assignment |

| ~8.2 - 8.4 | d | ~8.0 | H-3 |

| ~8.0 - 8.2 | t | ~8.0 | H-4 |

| ~7.8 - 8.0 | d | ~8.0 | H-5 |

| ¹³C NMR (in CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~166 - 170 | C=O (carbonyl) |

| ~152 - 156 | C-2 |

| ~148 - 152 (q) | C-6 |

| ~138 - 142 | C-4 |

| ~126 - 130 | C-3 |

| ~120 - 124 | C-5 |

| ~118 - 122 (q) | -CF₃ |

| FT-IR (neat) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~1770 - 1790 | C=O stretch (acyl chloride) |

| ~1580 - 1600 | C=N/C=C stretch (pyridine ring) |

| ~1250 - 1350 | C-F stretch (strong) |

| ~1100 - 1200 | C-F stretch (strong) |

Protocol for Spectroscopic Analysis

This protocol ensures a self-validating system for confirming the material's identity.

Instrumentation:

-

NMR Spectrometer (≥300 MHz for ¹H)

-

FT-IR Spectrometer with ATR attachment

Procedure:

-

NMR Sample Preparation:

-

In a dry NMR tube, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Due to the reagent's moisture sensitivity, this should be performed under an inert atmosphere (e.g., in a glovebox) or quickly in a dry environment.

-

Cap the tube tightly.

-

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio for the quaternary carbons and the -CF₃ carbon.

-

-

FT-IR Acquisition:

-

Place a small drop of the neat liquid directly onto the crystal of the ATR-FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-600 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) immediately after the measurement.

-

PART 5: Safety, Handling, and Storage

This compound is a reactive and corrosive compound that requires careful handling.

-

GHS Classification: Skin Corrosion 1B.[1]

-

Pictogram: GHS05 (Corrosion)[1]

-

Signal Word: Danger[1]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

P310: Immediately call a POISON CENTER or doctor.[1]

-

Handle only in a well-ventilated chemical fume hood.[15]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Keep away from moisture and incompatible materials such as strong oxidizing agents, bases, and water.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Recommended storage is at -20°C under an inert atmosphere to maintain long-term stability.[1]

References

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

-

This compound (C7H3ClF3NO). PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

- The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. ResearchGate. [Link]

-

This compound 97%. ChemRuj. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]

-

Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. Clevenard. [Link]

-

Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes. ACS Publications. [Link]

Sources

- 1. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound | 1099597-77-9 [amp.chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 8. This compound [myskinrecipes.com]

- 9. PubChemLite - this compound (C7H3ClF3NO) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

6-(Trifluoromethyl)pyridine-2-carbonyl chloride physical properties

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a highly reactive, fluorinated heterocyclic compound that serves as a critical building block in modern synthetic chemistry. Its strategic importance is primarily recognized in the fields of drug discovery and agrochemical development, where the introduction of the 6-(trifluoromethyl)pyridine moiety can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of target molecules.[1][2][3] The presence of the electron-withdrawing trifluoromethyl group and the reactive acyl chloride functionality on the pyridine scaffold makes it a versatile reagent for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its physical properties, spectroscopic characteristics, handling protocols, and synthetic utility, designed for researchers and development professionals who require a deep technical understanding of this reagent.

Chemical Identity and Structural Attributes

The unique reactivity and utility of this compound stem directly from its molecular structure. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the potent inductive effect of the C-6 trifluoromethyl group. This electronic feature influences the reactivity of the C-2 carbonyl chloride, making it a highly efficient acylating agent.

| Identifier | Data |

| IUPAC Name | This compound |

| CAS Number | 1099597-77-9[1][4][5][6] |

| Molecular Formula | C₇H₃ClF₃NO[1][4] |

| Molecular Weight | 209.55 g/mol [1][4] |

| Chemical Structure | |

| SMILES String | FC(F)(F)c1cccc(n1)C(Cl)=O[4] |

| InChI Key | AUWDKAUYDQJDMS-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical properties of this compound are critical for its appropriate handling, storage, and use in reactions. It is a liquid at room temperature with a density significantly greater than water.[4][5]

| Property | Value | Source(s) |

| Appearance | Liquid | [4] |

| Density | 1.450 g/mL at 25 °C | [4][5] |

| Boiling Point | 203.7 ± 40.0 °C (Predicted) | [5] |

| Refractive Index | n20/D 1.473 | [4][5] |

| Flash Point | >110 °C | [5] |

Solubility and Reactivity Profile

As a reactive acyl chloride, this compound is not soluble in protic solvents like water or alcohols but rather reacts exothermically with them to form the corresponding carboxylic acid or ester, respectively. It is typically soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Its high reactivity necessitates handling under anhydrous conditions to prevent decomposition.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the strong electron-withdrawing nature of both the trifluoromethyl and carbonyl chloride groups, all signals will be shifted significantly downfield.

-

H-3, H-4, H-5: Expected in the range of δ 7.8 - 8.5 ppm. The precise chemical shifts and coupling patterns (doublets and a triplet) will depend on the specific electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key structural information.

-

C=O (Carbonyl): Expected at δ 165 - 170 ppm, typical for an acyl chloride.[8]

-

C-2 and C-6 (Carbons bonded to substituents): Expected to be significantly deshielded, appearing in the δ 150 - 160 ppm region.[8]

-

Aromatic Carbons (C-3, C-4, C-5): Expected in the δ 120 - 145 ppm range.[8]

-

CF₃ Carbon: Expected around δ 118 - 125 ppm, appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a few characteristic absorption bands.

-

C=O Stretch (Acyl Chloride): A very strong and sharp band is predicted in the range of 1770-1815 cm⁻¹. This is the most diagnostic peak.

-

C-F Stretches (Trifluoromethyl): Strong, broad absorptions are expected between 1100-1350 cm⁻¹.

-

Pyridine Ring Vibrations: Multiple bands of medium intensity will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak at m/z 209.

-

Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic M+2 peak at m/z 211 with approximately one-third the intensity of the M⁺ peak is expected.

-

Key Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine radical (M-35) or the entire carbonyl chloride group (M-63).

Safety, Handling, and Storage

This compound is classified as corrosive and causes severe skin burns and eye damage.[4][9] Strict adherence to safety protocols is mandatory.

| Safety Information | Details |

| GHS Pictogram | GHS05 (Corrosion)[4] |

| Signal Word | Danger[4] |

| Hazard Statement | H314: Causes severe skin burns and eye damage[4] |

| Precautionary Codes | P280, P305 + P351 + P338, P310[4] |

Experimental Protocol: Safe Handling

The following workflow must be followed to ensure the safe handling of this reactive reagent.

Caption: Workflow for the safe handling and use of the reagent.

Storage Recommendations

To maintain its integrity, this compound must be stored under controlled conditions.

-

Temperature: Store at -20°C for long-term stability.[1][4][5]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.[1][9]

-

Container: Keep in a tightly sealed container, preferably in a secondary container, within a designated cold storage unit for corrosive materials.[10]

Synthetic Considerations and Applications

The primary utility of this compound is as a potent acylating agent for introducing the 6-(trifluoromethyl)picolinoyl moiety into a target molecule. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Plausible Synthesis of the Reagent

The title compound is typically prepared from its corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This transformation is a standard procedure in organic synthesis, commonly achieved by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.

Caption: Plausible synthetic route to the title compound.

Experimental Protocol: General Amide Coupling

This protocol outlines a representative application of the reagent in forming an amide bond with a primary amine, a fundamental transformation in drug development.

-

Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the primary amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes. The slight excess of the acyl chloride ensures complete consumption of the valuable amine substrate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting amine.

-

Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Conclusion

This compound is a high-value synthetic intermediate with well-defined physical properties and predictable spectroscopic characteristics. Its utility is matched by its hazardous nature, demanding rigorous adherence to safety and handling protocols. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe implementation in research and development, enabling the synthesis of next-generation pharmaceuticals and agrochemicals.

References

- Fisher Scientific. (2018). Safety Data Sheet: 2-hydroxy-6-(trifluoromethyl)pyridine.

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 6-trifluoromethylpyridine-2-carbonyl chloride synthesis. Retrieved from search results on the Sigma-Aldrich website.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Fisher Scientific. (2024). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine.

- TCI Chemicals. (n.d.). Safety Data Sheet: Pyridine-2-carbonyl Chloride Hydrochloride.

- Google Patents. (2019). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

-

PubChem. (n.d.). 3-(Trifluoromethyl)pyridine-2-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic Profile of 6-Nitropyridine-2-carbonyl chloride: A Technical Guide. Retrieved from a representative technical guide for a similar compound.

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 1099597-77-9 [amp.chemicalbook.com]

- 6. This compound | 1099597-77-9 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

An In-Depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride: Molecular Structure, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride, a pivotal heterocyclic building block in modern chemical synthesis. We will delve into its molecular architecture, physicochemical properties, reactivity profile, and its significant applications in the development of novel pharmaceuticals and agrochemicals. The insights provided herein are intended to equip researchers with the foundational knowledge required for the effective utilization of this versatile reagent.

Core Molecular Profile and Physicochemical Characteristics

This compound is a derivative of picolinic acid, distinguished by two key substitutions on the pyridine ring: a trifluoromethyl (-CF₃) group at the 6-position and a highly reactive carbonyl chloride (-COCl) group at the 2-position. This specific arrangement of functional groups dictates its chemical behavior and establishes its utility as a valuable synthetic intermediate.

The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring. It enhances the electrophilicity of the carbonyl carbon, making the molecule an excellent acylating agent. Furthermore, the inclusion of a -CF₃ group is a well-established strategy in medicinal chemistry to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of a molecule to its biological target.[1][2]

Structural and Chemical Identifiers

The fundamental identity of this compound is defined by the following standard chemical identifiers:

-

Molecular Formula: C₇H₃ClF₃NO

-

Molecular Weight: 209.55 g/mol

-

CAS Number: 1099597-77-9

-

InChI Key: AUWDKAUYDQJDMS-UHFFFAOYSA-N

-

Canonical SMILES: FC(F)(F)c1cccc(n1)C(Cl)=O

Physicochemical Properties

The bulk properties of this compound are summarized in the table below. These characteristics are critical for planning experimental setups, purification procedures, and ensuring proper storage.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Density | 1.450 g/mL at 25 °C | [3] |

| Boiling Point | 203.7 ± 40.0 °C (Predicted) | [3] |

| Refractive Index | n20/D 1.473 | [3] |

| Storage Temp. | -20°C, under inert gas | [3][4] |

Molecular Structure Visualization

The 2D chemical structure is depicted below, illustrating the spatial relationship between the pyridine core, the trifluoromethyl group, and the carbonyl chloride functional group.

Synthesis, Reactivity, and Mechanistic Considerations

General Synthetic Approach

While multiple proprietary methods exist, a common strategy for synthesizing trifluoromethylated pyridines involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[5] A generalized, logical pathway to this compound often starts with a precursor like 2-methyl-6-(trifluoromethyl)pyridine. The synthesis proceeds via two key transformations: oxidation of the methyl group to a carboxylic acid, followed by chlorination to yield the final acyl chloride.

-

Causality of Experimental Choices: The choice of a strong oxidizing agent is crucial for the efficient conversion of the relatively stable methyl group. The subsequent chlorination step employs reagents like thionyl chloride or oxalyl chloride because they react readily with the carboxylic acid to form the highly reactive acyl chloride, with volatile byproducts that are easily removed.

Reactivity Profile

The reactivity of this molecule is dominated by the carbonyl chloride group . As a highly electrophilic acyl chloride, it undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reaction is the cornerstone of its utility, enabling the facile formation of amides, esters, and other carbonyl derivatives.

-

Reaction with Amines: Forms a stable amide bond, a fundamental linkage in countless pharmaceutical agents.

-

Reaction with Alcohols: Yields the corresponding ester.

-

Reaction with Water: Hydrolyzes to form the parent carboxylic acid, 6-(trifluoromethyl)picolinic acid. This highlights the need for anhydrous conditions during its handling and use.

The electron-withdrawing nature of both the -CF₃ group and the pyridine nitrogen atom significantly enhances the electrophilicity of the carbonyl carbon, making these acylation reactions rapid and often high-yielding.

Applications in Pharmaceutical and Agrochemical Development

The 6-(trifluoromethyl)pyridine scaffold is a privileged structure in modern drug discovery and crop science.[5][6] Its incorporation is often associated with enhanced biological activity and improved pharmacokinetic profiles.[1]

-

Pharmaceuticals: This reagent is a key intermediate for synthesizing novel therapeutic agents. For instance, derivatives have shown potent activity as RORγt inverse agonists, which are promising targets for treating Th17 cell-mediated autoimmune diseases like psoriasis and rheumatoid arthritis.[7] It is also employed in the development of new anti-inflammatory and antimicrobial drugs.[4]

-

Agrochemicals: The trifluoromethylpyridine moiety is integral to a range of modern pesticides.[6] The insecticide Sulfoxaflor, for example, is based on the 6-(trifluoromethyl)pyridine structure.[6] The presence of the fluorinated group enhances the potency and environmental persistence of the active ingredient, leading to more effective crop protection solutions.[4]

Experimental Protocol: Standard Amide Coupling

The following is a representative, self-validating protocol for the synthesis of a 6-(trifluoromethyl)pyridine-2-carboxamide derivative. The logic behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize N-benzyl-6-(trifluoromethyl)pyridine-2-carboxamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or DIPEA (non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.) and triethylamine (1.2 eq.). Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

-

Rationale: Anhydrous solvent and an inert atmosphere are critical to prevent hydrolysis of the acyl chloride. The base neutralizes the HCl byproduct, driving the reaction to completion.

-

-

Initial Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Rationale: The acylation reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

-

-

Reagent Addition: While stirring vigorously, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise via a syringe or dropping funnel over 10-15 minutes.

-

Rationale: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of the acylating agent ensures full consumption of the more valuable amine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any unreacted acyl chloride and acidic impurities), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

-

Rationale: This sequence of washes systematically removes byproducts and unreacted starting materials, simplifying the final purification.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is essential before solvent evaporation to prevent contamination of the product.

-

-

Purification: Purify the resulting crude solid or oil by flash column chromatography (using a solvent system like ethyl acetate/hexanes) or recrystallization to obtain the pure amide product.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a corrosive substance (Skin Corr. 1B) and is known to cause severe skin burns and eye damage (H314). It is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical safety goggles conforming to EN166 standards, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Handling Precautions: Avoid all contact with skin and eyes. Do not breathe vapors.[8][10] Use spark-proof tools and ensure adequate ventilation.[9] Due to its moisture sensitivity, handle under an inert atmosphere (N₂ or Ar).

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and water.[8][10] The recommended storage temperature is -20°C in a tightly sealed container.[3]

-

Disposal: Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations. This material must be treated as hazardous chemical waste.[8]

Conclusion

This compound is a high-value reagent whose molecular structure is deliberately designed for synthetic utility. The combination of a reactive acyl chloride handle with the electronically and sterically influential trifluoromethyl group on a pyridine scaffold makes it an indispensable tool for medicinal chemists and agrochemical scientists. A thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full potential in the synthesis of next-generation, high-performance molecules.

References

-

This compound. MySkinRecipes. [Link]

-

This compound (C7H3ClF3NO). PubChemLite. [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

-

2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. ResearchGate. [Link]

- The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

-

This compound 97%. Ruji Biology. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound CAS#: 1099597-77-9 [amp.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. researchgate.net [researchgate.net]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

Abstract

6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a pivotal heterocyclic building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability, while the acyl chloride moiety provides a reactive handle for diverse chemical transformations.[2] Consequently, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and characterize this compound. By integrating foundational spectroscopic principles with comparative data from structurally analogous molecules, we present a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of their synthetic intermediates.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. The molecule consists of a pyridine ring substituted at the 2-position with a carbonyl chloride group (-COCl) and at the 6-position with a trifluoromethyl group (-CF₃).

-

Pyridine Ring: An aromatic, electron-deficient heterocycle. The nitrogen atom and the substituents significantly influence the chemical environment of the ring protons and carbons.

-

Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[2] This profoundly deshields adjacent nuclei in NMR spectroscopy and influences vibrational frequencies in IR spectroscopy.

-

Carbonyl Chloride Group (-COCl): A highly reactive acyl halide. The carbonyl group (C=O) possesses a strong dipole and gives rise to a very distinct, intense absorption in the IR spectrum. The chlorine atom's electronegativity and isotopic abundance (³⁵Cl and ³⁷Cl) are also key factors in MS and NMR analysis.

Understanding these structural components allows for a predictive approach to interpreting the compound's spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data is reproducible and accurate.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally, but an external standard like CFCl₃ can be used if required.[3]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and more scans are necessary due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is rapid.[4]

-

Figure 1: Workflow for Comprehensive NMR Analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The pyridine ring contains three aromatic protons. Their expected chemical shifts are influenced by the anisotropic effect of the ring current and the strong electron-withdrawing nature of the substituents.

-

H-4 (Triplet): This proton is situated between two other protons (H-3 and H-5) and is expected to appear as a triplet. It will likely be the most upfield of the three aromatic signals.

-

H-3 and H-5 (Doublets): These protons are adjacent to the C-2 and C-6 positions, respectively, and will be significantly deshielded. They will appear as doublets due to coupling with H-4. The relative positions of H-3 and H-5 can be confirmed with 2D NMR techniques, but based on analogous structures, H-3 (adjacent to the -COCl) and H-5 (adjacent to the -CF₃) are expected to be the most downfield.[5]

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton 1 | ~8.2 - 8.4 | d | ~7.8 | H-3 or H-5 |

| Proton 2 | ~8.0 - 8.2 | t | ~7.8 | H-4 |

| Proton 3 | ~7.8 - 8.0 | d | ~7.8 | H-5 or H-3 |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the 160-170 ppm range for acyl chlorides.

-

Pyridine Carbons (C2-C6): The carbons directly attached to nitrogen (C2, C6) and the other substituents will be significantly deshielded. The carbon attached to the trifluoromethyl group (C6) will appear as a quartet due to C-F coupling.[6]

-

Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a large quartet due to one-bond C-F coupling and will be found in the 115-125 ppm region.[6]

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | Key Feature | Assignment |

| Carbon 1 | ~165 | s | Highly deshielded | C=O |

| Carbon 2 | ~150 | q | C-F Coupling | C-6 |

| Carbon 3 | ~148 | s | Deshielded by N and -COCl | C-2 |

| Carbon 4 | ~139 | d | C-4 | |

| Carbon 5 | ~128 | d | C-3 or C-5 | |

| Carbon 6 | ~122 | d | C-5 or C-3 | |

| Carbon 7 | ~120 | q | Large JCF coupling (~275 Hz) | -CF₃ |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[4]

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

The chemical shift for a CF₃ group on a pyridine ring is typically observed in the range of -65 to -70 ppm relative to CFCl₃.[6][7] This distinct signal provides unambiguous confirmation of the trifluoromethyl moiety's presence.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a functional group "fingerprint." For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a simple and effective method for data acquisition.

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the standard range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by several strong, characteristic absorptions that confirm the key functional groups.

| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Band 1 | 1775 - 1810 | Strong, Sharp | C=O Stretch (Acyl Chloride) |

| Band 2 | 1580 - 1610 | Medium | C=C / C=N Ring Stretch |

| Band 3 | 1250 - 1350 | Strong | C-F Symmetric Stretch |

| Band 4 | 1100 - 1200 | Strong, Broad | C-F Asymmetric Stretch |

| Band 5 | 700 - 800 | Medium-Strong | C-Cl Stretch |

The most diagnostic peak is the C=O stretch of the acyl chloride, which appears at a significantly higher frequency than typical ketones or esters due to the electron-withdrawing inductive effect of the chlorine atom. The intense and broad C-F stretching bands are definitive proof of the trifluoromethyl group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for a volatile compound like this.

-

GC Separation: Inject a dilute solution of the sample into the GC. A non-polar capillary column (e.g., DB-5) can be used to separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Figure 2: General Workflow for GC-MS Analysis.

Predicted Mass Spectrum (EI)

The molecular formula is C₇H₃ClF₃NO, with a monoisotopic mass of approximately 208.98 Da.[10]

-

Molecular Ion (M⁺): A distinct molecular ion peak should be observed at m/z ≈ 209.

-

Isotope Pattern: Due to the natural abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak will be present at m/z ≈ 211 with an intensity of roughly one-third that of the molecular ion peak. This is a definitive indicator of a single chlorine atom.

-

Key Fragments: Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (M - 35) and the subsequent loss of carbon monoxide (M - 35 - 28).

-

[M - Cl]⁺: A peak at m/z ≈ 174, corresponding to the trifluoromethylpyridinyl carbonyl cation.

-

[M - COCl]⁺: A peak at m/z ≈ 146, corresponding to the 6-(trifluoromethyl)pyridinyl cation.

-

| Predicted MS Data | m/z (approx.) | Identity | Notes |

| Ion 1 | 209 / 211 | [M]⁺ / [M+2]⁺ | Molecular Ion, 3:1 ratio confirms one Cl atom |

| Ion 2 | 174 | [M - Cl]⁺ | Loss of chlorine radical |

| Ion 3 | 146 | [M - COCl]⁺ | Loss of carbonyl chloride radical |

Conclusion

The comprehensive spectroscopic characterization of this compound relies on a multi-faceted approach. The predicted data presented in this guide—a three-proton system in ¹H NMR, seven distinct carbons in ¹³C NMR, a sharp singlet near -68 ppm in ¹⁹F NMR, a strong C=O stretch above 1775 cm⁻¹ in IR, and a characteristic M/M+2 isotope pattern in MS—provide a robust analytical framework. By correlating these expected spectroscopic features with experimentally acquired data, researchers can confidently verify the structure and purity of this critical synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

-

Mary, Y. et al. (2014). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 6(5), 108-121. [Link][8]

-

Udhayakala, P. et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link][9]

-

Aathithan, S. et al. (2016). Vibrational spectroscopic, structural and nonlinear optical activity studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A DFT approach. AIP Conference Proceedings 1731, 050064. [Link][11]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][10]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 262–276. [Link][1]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. The Journal of Antibiotics, 74(9), 573-587. [Link][2]

-

PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link][12]

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link][3]

-

The Royal Society of Chemistry. Supporting Information for: Silver-Catalyzed Decarboxylative Trifluoromethylation of Aromatic Carboxylic Acids. [Link][6]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link][7]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. colorado.edu [colorado.edu]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C7H3ClF3NO) [pubchemlite.lcsb.uni.lu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary: This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyridine-2-carbonyl chloride, a pivotal fluorinated building block in modern synthetic chemistry. The incorporation of the trifluoromethyl group (–CF₃) onto a pyridine scaffold imparts unique electronic and metabolic properties, making this reagent highly valuable for the development of novel pharmaceuticals and agrochemicals.[1][2] This document details the compound's physicochemical properties, outlines robust synthetic protocols, explores its diverse applications as an acylating agent, and provides critical safety and handling information for laboratory and industrial settings. It is intended for researchers, chemists, and process development scientists engaged in the design and synthesis of complex bioactive molecules.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern drug and agrochemical design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to profoundly alter a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets, and improve membrane permeability.[1][2]

When this functional group is combined with a pyridine ring—a common heterocyclic motif in bioactive compounds—the resulting trifluoromethylpyridine (TFMP) scaffold becomes a "privileged" structure. This compound serves as a key intermediate, providing a reactive handle to introduce this valuable TFMP moiety into a target molecule. Its utility lies in the highly reactive acyl chloride group, which allows for the efficient formation of stable amide and ester linkages, making it an indispensable tool for late-stage functionalization and library synthesis. This guide serves as a senior-level resource for understanding and effectively utilizing this potent chemical reagent.

Physicochemical Properties and Characterization

This compound is a liquid at room temperature, characterized by a unique combination of a nucleophilic nitrogen atom in the pyridine ring, a strongly electron-withdrawing trifluoromethyl group, and a highly electrophilic acyl chloride function. These features dictate its reactivity and handling requirements.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₇H₃ClF₃NO | [3][4] |

| Molecular Weight | 209.55 g/mol | [3][4] |

| CAS Number | 1099597-77-9 | [3][4] |

| Appearance | Liquid | [3] |

| Density | 1.450 g/mL at 25 °C | [3][4] |

| Boiling Point | 203.7 ± 40.0 °C (Predicted) | [4] |

| Refractive Index | n20/D 1.473 | [3] |

| Synonyms | 6-(Trifluoromethyl)picolinoyl chloride |[4] |

The primary reactivity center is the carbonyl carbon of the acyl chloride. It is highly susceptible to nucleophilic attack by amines, alcohols, thiols, and other nucleophiles, leading to the formation of corresponding amides, esters, and thioesters. The trifluoromethyl group at the 6-position enhances the electrophilicity of the carbonyl carbon, making it more reactive than non-fluorinated analogues.

Synthesis and Manufacturing Principles

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the creation of the trifluoromethylpyridine core, followed by functional group manipulation to install the acyl chloride.

Caption: High-level workflow for the synthesis of the target compound.

Protocol: Conversion of 6-(Trifluoromethyl)picolinic Acid to the Acyl Chloride

This final step is a critical transformation. The choice of chlorinating agent is paramount and is dictated by factors such as scale, desired purity, and substrate tolerance. Thionyl chloride (SOCl₂) is a common and cost-effective choice for industrial scale, while oxalyl chloride is often preferred in laboratory settings for its milder conditions and volatile byproducts.

Expertise & Experience: While both reagents are effective, thionyl chloride can sometimes lead to charring or side reactions with sensitive substrates at elevated temperatures. Oxalyl chloride, activated by a catalytic amount of N,N-dimethylformamide (DMF), operates efficiently at or below room temperature, which is advantageous for complex or thermally sensitive molecules. The DMF catalyst forms the Vilsmeier reagent in situ, which is the true reactive species, ensuring a rapid and clean conversion.

Step-by-Step Methodology (using Oxalyl Chloride):

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (N₂ or Ar), add 6-(trifluoromethyl)picolinic acid (1.0 eq).

-

Solvent Addition: Suspend the acid in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.

-

Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via a syringe at 0 °C (ice bath).

-

Self-Validating Check: Vigorous gas evolution (CO₂, CO, HCl) should be observed. The rate of addition should be controlled to prevent excessive foaming.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Self-Validating Check: The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation via TLC or LC-MS. The reaction is complete when all the starting carboxylic acid has been consumed.

-

-

Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

Caption: Simplified mechanism for converting a carboxylic acid to an acyl chloride.

Applications in Synthetic Chemistry

The primary application of this compound is as a potent acylating agent to build complex molecular architectures.

Sources

The Trifluoromethylpyridine Scaffold: A Technical Guide to its Core Properties and Applications

Introduction: The Rise of a Privileged Structural Motif

In the landscape of modern medicinal and agricultural chemistry, the trifluoromethylpyridine moiety has emerged as a cornerstone building block. Its prevalence in a multitude of commercialized pharmaceuticals and agrochemicals is a testament to the profound impact of strategic fluorination on molecular properties. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring fundamentally alters the molecule's electronic and physicochemical characteristics, bestowing upon it a unique combination of properties that are highly sought after in drug and pesticide discovery.[1][2][3]

The trifluoromethyl group is a powerful electron-withdrawing substituent, a feature that significantly influences the reactivity of the pyridine ring.[4] This electronic perturbation, coupled with the inherent characteristics of the pyridine nucleus, leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[5] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

This guide provides an in-depth exploration of the key properties of trifluoromethylpyridine building blocks, offering a technical resource for researchers, scientists, and professionals in drug development and agrochemical innovation. We will delve into the synthesis of these vital intermediates, their distinct physicochemical and spectroscopic properties, and their reactivity in key chemical transformations.

Core Physicochemical and Spectroscopic Properties

The strategic placement of the trifluoromethyl group on the pyridine ring allows for the fine-tuning of a molecule's properties. The position of the -CF3 group (2-, 3-, or 4-) significantly impacts the electron distribution within the ring and, consequently, its reactivity and biological interactions.

Physicochemical Properties

The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity (logP) and lowers its basicity (pKa) compared to unsubstituted pyridine. These parameters are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Pyridine (for comparison) |

| Molecular Weight ( g/mol ) | 147.10 | 147.10 | 147.10 | 79.10 |

| Boiling Point (°C) | ~140 | ~119 | 110[6] | 115 |

| Density (g/mL at 25°C) | ~1.39 | ~1.39 | 1.27[6] | 0.982 |

| Predicted pKa | ~1.0 | ~3.0 | 3.52 | 5.25 |

| Predicted logP | 2.05 | 1.7[1] | 1.7[7] | 0.65 |

Note: Predicted values are sourced from chemical databases and may vary slightly depending on the prediction software.

Spectroscopic Characterization

The spectroscopic signatures of trifluoromethylpyridines are indispensable for their identification and characterization.

-

¹⁹F NMR Spectroscopy: This is a paramount technique for characterizing trifluoromethylated compounds. The trifluoromethyl group on a pyridine ring typically exhibits a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment and the position of the -CF3 group on the ring, generally appearing between -60 and -70 ppm relative to CFCl₃.[6]

-

¹H and ¹³C NMR Spectroscopy: The electron-withdrawing nature of the -CF3 group and the nitrogen atom in the pyridine ring leads to a downfield shift of the ring protons and carbons in ¹H and ¹³C NMR spectra, respectively. The coupling between the fluorine nuclei and adjacent carbons (¹JCF, ²JCF) provides valuable structural information.

-

Infrared (IR) Spectroscopy: The IR spectra of trifluoromethylpyridines are characterized by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) are also prominent.

-

Mass Spectrometry (MS): Under electron impact (EI) ionization, trifluoromethylpyridines typically show a strong molecular ion peak. A common fragmentation pathway involves the loss of a fluorine atom or the entire trifluoromethyl radical (•CF₃). The fragmentation pattern is highly dependent on the overall structure of the molecule.

Synthesis of Trifluoromethylpyridine Building Blocks

The efficient synthesis of trifluoromethylpyridine intermediates is crucial for their widespread application. Several industrial-scale methods have been developed, with the choice of method often depending on the desired substitution pattern and the available starting materials.

Halogen Exchange (Halex) Reaction

One of the most common and industrially significant methods for introducing a trifluoromethyl group is the halogen exchange reaction. This process typically involves the fluorination of a trichloromethylpyridine precursor using a fluorine source like hydrogen fluoride (HF) or a metal fluoride.

A key intermediate for many agrochemicals, 2,3-dichloro-5-(trifluoromethyl)pyridine, is synthesized via this route.

Starting Material: 2,3-dichloro-5-(trichloromethyl)pyridine

Reagents: Anhydrous hydrogen fluoride (HF)

Procedure:

-

Charge a suitable pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Carefully add anhydrous hydrogen fluoride to the reactor. The molar ratio of HF to the starting material is crucial and typically ranges from 3 to 10 equivalents.

-

The reaction is heated to a temperature between 100°C and 200°C. The pressure in the reactor will increase due to the vapor pressure of HF and the HCl gas generated during the reaction.

-

The reaction mixture is maintained at the elevated temperature and pressure for several hours until the conversion is complete, as monitored by GC analysis.

-

After cooling, the excess HF and the HCl byproduct are carefully vented through a scrubber.

-

The crude product is then purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[5]

Building Block Strategies: Ring Formation

An alternative approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. Cyclocondensation reactions using trifluoromethylated ketones, esters, or other activated methylene compounds are employed to build the heterocyclic scaffold. This method offers versatility in accessing a wide range of substitution patterns that may be difficult to achieve through direct functionalization of a pre-formed ring.

Key Reactions and Applications in Synthesis

The unique electronic properties of the trifluoromethylpyridine ring dictate its reactivity and make it a versatile substrate for a variety of chemical transformations, enabling the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing nature of the trifluoromethyl group, in concert with the pyridine nitrogen, renders the ring electron-deficient and highly susceptible to nucleophilic aromatic substitution. This is particularly true for halopyridines bearing a trifluoromethyl group, where the halogen acts as a good leaving group.

The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of the electron-withdrawing trifluoromethyl group, which facilitates the reaction. This reactivity is extensively exploited in the synthesis of agrochemicals and pharmaceuticals where a nucleophile (e.g., an amine, alcohol, or thiol) displaces a halide on the trifluoromethylpyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethylpyridines, particularly their chloro- and bromo-derivatives, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: This reaction enables the formation of C-C bonds by coupling a trifluoromethylpyridine halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method for synthesizing biaryl and heteroaryl structures.

-

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines. It involves the palladium-catalyzed coupling of a trifluoromethylpyridine halide with a primary or secondary amine.[2][8] This transformation is of immense importance in pharmaceutical chemistry for the introduction of amine functionalities.

Conclusion: An Indispensable Tool for Modern Chemistry

Trifluoromethylpyridine building blocks represent a class of truly privileged structures in contemporary chemical sciences. Their unique combination of physicochemical properties, stemming from the synergistic effects of the pyridine ring and the trifluoromethyl group, has solidified their importance in the development of life-saving medicines and crop-protecting agents. A thorough understanding of their synthesis, properties, and reactivity is paramount for any scientist or researcher aiming to leverage the power of fluorine chemistry in their respective fields. The continued exploration of novel synthetic routes and applications for these versatile building blocks will undoubtedly fuel further innovation in the years to come.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254-266. [Link]

-

Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Alfa Chemical News. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)-4-pyridinemethanol. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–266. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)pyridine. PubChem Compound Database. [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4867. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction to trifluoromethylated heterocycles in research

An In-Depth Technical Guide to Trifluoromethylated Heterocycles in Research

Abstract

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and materials science. This potent functional group dramatically influences a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and target binding affinity. Consequently, trifluoromethylated heterocycles are prevalent in a significant portion of pharmaceuticals and agrochemicals on the market.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the synthesis and application of these vital compounds. We will delve into the rationale behind experimental choices, explore a range of synthetic strategies from classical building block approaches to modern catalytic methods, and provide detailed protocols for key transformations.

The Strategic Imperative for Trifluoromethylation in Heterocyclic Chemistry

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its unique electronic properties impart profound changes to a parent heterocycle, making it a powerful tool for molecular design.[2][3]

Modulation of Physicochemical Properties

The incorporation of a CF₃ group brings about predictable and advantageous changes to a molecule's profile:

-

Increased Lipophilicity: The CF₃ group is one of the most lipophilic substituents, which can significantly enhance a molecule's ability to cross biological membranes, thereby improving absorption and distribution.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This often leads to a longer drug half-life and a more sustained therapeutic effect.

-

Altered Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-target interactions.

Enhancement of Pharmacological Profiles

The electronic and steric nature of the CF₃ group directly influences how a molecule interacts with its biological target:

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to more potent electrostatic and hydrophobic interactions with protein binding pockets, thereby increasing binding affinity and selectivity.[3]

-

Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific, biologically active conformation, enhancing its potency and reducing off-target effects.[4]

These combined effects explain the prevalence of trifluoromethylated heterocycles in numerous approved drugs, including the anti-diabetic Sitagliptin, the anti-arthritic Mavacoxib, and the antidepressant Fluoxetine.[1][2]

| Property | Influence of Trifluoromethyl Group | Consequence in Drug Design |

| Lipophilicity (LogP) | Significant Increase | Improved membrane permeability, absorption, and distribution[3] |

| Metabolic Stability | High resistance to enzymatic breakdown | Longer drug half-life, reduced dosing frequency[3] |

| Acidity/Basicity (pKa) | Lowers pKa of adjacent groups | Optimized drug-target electrostatic interactions |

| Binding Affinity | Enhanced electrostatic/hydrophobic interactions | Increased potency and selectivity[3] |

| Molecular Conformation | Can act as a conformational lock | Favorable orientation for target binding[4] |

| Table 1. Impact of the Trifluoromethyl Group on Key Molecular Properties. |

Synthetic Strategies for Accessing Trifluoromethylated Heterocycles

The synthesis of these valuable compounds can be broadly categorized into two primary approaches: the annulation of trifluoromethyl-containing building blocks or the direct introduction of a CF₃ group onto a pre-formed heterocyclic core.[1]

The Building Block Approach

This strategy involves constructing the heterocyclic ring using starting materials that already contain the trifluoromethyl group. This is a powerful and often high-yielding approach, particularly for complex targets.

-

Key Building Blocks: Common precursors include β-trifluoromethyl α,β-unsaturated ketones, trifluoromethyl-β-dicarbonyls, and β-trifluoromethylated acrylates.[1][5][6]

-

Reaction Types: Cyclocondensation and cycloaddition reactions are the workhorses of this approach. For example, trifluoromethyl-α,β-ynones can react with binucleophiles to form a wide array of heterocycles such as pyridines, pyrazoles, and pyrimidines.[5]

Workflow: Building Block Strategy

Caption: General workflow for synthesizing CF₃-heterocycles via building blocks.

Direct Trifluoromethylation of Heterocyclic Cores

Direct C-H trifluoromethylation is an atom-economical and highly desirable strategy for late-stage functionalization, allowing for the rapid generation of analogues from a common heterocyclic precursor. These methods often rely on the generation of a reactive trifluoromethyl species—radical (CF₃•), electrophilic (CF₃⁺), or nucleophilic (CF₃⁻).

Generating the trifluoromethyl radical is a popular and effective strategy, particularly for electron-deficient or electron-rich heteroarenes.

-

Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive and stable solid that, upon oxidation (e.g., with t-butyl hydroperoxide), generates the CF₃ radical.[7][8] It has a broad substrate scope and is effective for the direct C-H trifluoromethylation of many heterocycles.[7][9]

These methods utilize reagents that act as a source of "CF₃⁺" and are particularly effective for electron-rich heterocycles like indoles and pyrroles.

-